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Compound of Interest

Compound Name: 2-Chloro-3,6, 7-trimethylquinoline
CAS No.: 948290-47-9
Cat. No.: B1369028
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Technical Profile: 2-Chloro-3,6,7-
trimethylquinoline

Molecular Architecture, Synthesis, and Reactivity Guide

Executive Summary

2-Chloro-3,6,7-trimethylquinoline (CAS: 948290-47-9) is a trisubstituted quinoline derivative
characterized by a highly reactive chlorine atom at the C2 position and a lipophilic trimethyl
substitution pattern at C3, C6, and C7.[1][2][3] As a member of the 2-chloroquinoline family, it
serves as a critical electrophilic scaffold in medicinal chemistry, particularly for the synthesis of
bioactive heterocycles via Nucleophilic Aromatic Substitution (

) and palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive technical analysis of the molecule, detailing its structural
properties, robust synthetic pathways, and downstream reactivity profiles for researchers in
drug discovery and organic synthesis.
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Molecular Architecture & Properties
Structural Analysis

The molecule consists of a fused benzene and pyridine ring (quinoline core). The substitution
pattern imparts specific electronic and steric properties:

e C2-Chloro Group: The chlorine atom is activated by the electron-deficient nature of the
pyridine ring (specifically the C=N bond), making it a prime site for nucleophilic attack.

e C3-Methyl Group: Provides steric bulk adjacent to the reactive center, potentially influencing
the rate of substitution reactions compared to unhindered analogs. It also blocks metabolic
oxidation at the typically labile C3 position.

e C6, C7-Dimethyl Groups: These electron-donating alkyl groups increase the electron density
of the benzenoid ring. This slight increase in electron density can modulate the
electrophilicity of the C2 center via resonance, fine-tuning the reactivity profile.

hvsicochemical ies (Predicted)

Property Value (Approx.) Significance

Formula Core composition

Fragment-based drug design

Molecular Weight 205.68 g/mol )

compliant

High lipophilicity due to
LogP ~3.8-4.2 .g P p. Y

trimethylation

~12.9 -

TPSA Good membrane permeability
Physical State Solid Likely crystalline powder
Melting Point >100°C (Predicted) Stable solid for handling

Synthetic Pathways

The most robust route to 2-chloro-3,6,7-trimethylquinoline involves the construction of the
quinoline core via the Knorr Quinoline Synthesis, followed by chlorodehydroxylation. This
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approach allows for precise regiocontrol of the methyl substituents.

Retrosynthetic Analysis

e Target: 2-Chloro-3,6,7-trimethylquinoline[1][4][5][6]
e Precursor: 3,6,7-Trimethylquinolin-2(1H)-one

o Starting Materials: 3,4-Dimethylaniline + Ethyl 2-methylacetoacetate

Detailed Experimental Protocol
Step 1: Cyclization to 3,6,7-Trimethylquinolin-2(1H)-one

This step utilizes the condensation of an aniline with a

-keto ester, followed by acid-mediated cyclization.

e Reagents: 3,4-Dimethylaniline (1.0 equiv), Ethyl 2-methylacetoacetate (1.1 equiv),
Polyphosphoric Acid (PPA).

e Procedure:
o Mix 3,4-dimethylaniline and ethyl 2-methylacetoacetate in a round-bottom flask.

o Heat the mixture to 110°C to effect the formation of the intermediate anilide (ethanol
byproduct is distilled off).

o Add Polyphosphoric Acid (PPA) to the residue.

o Heat the mixture to 140-160°C for 2—4 hours. The PPA acts as both solvent and Lewis
acid catalyst for the intramolecular electrophilic aromatic substitution (ring closure).

o Quench: Cool to ~80°C and pour onto crushed ice/water with vigorous stirring.
o Isolation: Neutralize with aqueous NaOH or

. The precipitate (quinolinone) is filtered, washed with water, and dried. Recrystallize from
ethanol if necessary.
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Step 2: Chlorination (Chlorodehydroxylation)

Conversion of the lactam (2-quinolone) to the 2-chloroquinoline using Vilsmeier-type activation.
e Reagents: 3,6,7-Trimethylquinolin-2(1H)-one (1.0 equiv), Phosphorus Oxychloride (

, excess), catalytic N,N-Dimethylaniline (optional).
» Procedure:

o Place the dry quinolinone in a flask equipped with a reflux condenser and drying tube.

o Add

(3-5 equivalents) carefully.

o Reflux the mixture (bath temp ~110°C) for 1-3 hours. Monitor by TLC (disappearance of
polar starting material).[7]

o Work-up (Critical Safety): Cool the mixture. Remove excess

under reduced pressure (rotary evaporator with trap).

o Pour the oily residue slowly onto crushed ice/ammonia water mixture to hydrolyze
remaining phosphoryl chlorides. Caution: Exothermic reaction.

o Extract with Dichloromethane (DCM) or Ethyl Acetate.
o Wash organic layer with brine, dry over

, and concentrate.

o Purification: Flash column chromatography (Hexanes/EtOAc) yields the pure 2-chloro-
3,6,7-trimethylquinoline.

Synthesis Workflow Diagram
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Figure 1: Step-wise synthesis of 2-Chloro-3,6,7-trimethylquinoline via the Knorr method.

Reactivity Profile & Applications

The 2-chloro substituent serves as a versatile "handle" for diversifying the scaffold. The
reactivity is dominated by the electron-deficient nature of the C2 position.

Nucleophilic Aromatic Substitution ()

The most common transformation. The nitrogen atom of the quinoline ring renders the C2
position electrophilic.

e Amination: Reaction with primary/secondary amines (in EtOH or neat, heat) yields 2-
aminoquinolines.

o Etherification: Reaction with alkoxides (NaOMe/MeOH) yields 2-alkoxyquinolines.

e Hydrazinolysis: Reaction with hydrazine hydrate yields 2-hydrazinoquinolines, precursors to
tricyclic systems (e.g., triazoloquinolines).

Palladium-Catalyzed Cross-Coupling

For carbon-carbon bond formation, the C-Cl bond is an excellent partner.

e Suzuki-Miyaura: Coupling with aryl boronic acids (

, Dioxane/Water) introduces aryl groups at C2.
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¢ Buchwald-Hartwig: Advanced amination for sterically hindered amines.

Reactivity Logic Diagram

Hydrazine Hydrate | 2-Hydrazino Derivative
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Figure 2: Divergent synthesis pathways from the 2-chloro core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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